Dihydrobenzofuran

Description

2,3-Dihydrobenzofuran has been reported in Trigonella foenum-graecum, Xylaria, and other organisms with data available.

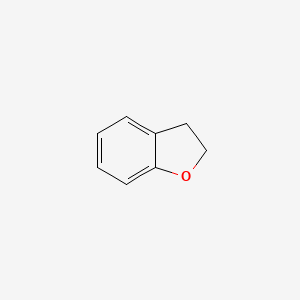

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEDSQVIWPRPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022040 | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

188.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-16-2 | |

| Record name | Dihydrobenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumaran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99E861415L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-21.5 °C | |

| Record name | 2,3-Dihydrobenzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Dihydrobenzofuran Core: Structure, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a myriad of natural products and synthetic compounds of significant biological importance. Its unique structural and electronic properties make it a valuable core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the dihydrobenzofuran core, encompassing its fundamental physicochemical and spectroscopic properties, established synthetic methodologies with detailed experimental protocols, and a review of its prominent roles in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Special emphasis is placed on the underlying signaling pathways modulated by this compound derivatives, illustrated through detailed diagrams to facilitate a deeper understanding of their mechanism of action.

This compound: Core Structure and Properties

The 2,3-dihydrobenzofuran, also known as coumaran, consists of a benzene ring fused to a 2,3-dihydrofuran ring.[1] This fusion imparts a rigid, planar structure with specific electronic characteristics that are conducive to interactions with biological macromolecules.

Physicochemical Properties

The physicochemical properties of the parent 2,3-dihydrobenzofuran molecule are summarized in the table below. These properties are fundamental for its behavior in both chemical reactions and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O | [2] |

| Molecular Weight | 120.15 g/mol | [2] |

| Boiling Point | 188-189 °C (at 760 mmHg) | [2][3] |

| Melting Point | -21 °C | [4] |

| Density | 1.065 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.549 | [2] |

| LogP | 2.14 | [3] |

| Solubility | Soluble in alcohol, chloroform, diethyl ether, and carbon disulfide. | [2] |

Spectroscopic Data

The structural elucidation of 2,3-dihydrobenzofuran and its derivatives is routinely achieved through various spectroscopic techniques. The characteristic spectral data for the unsubstituted core are presented below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.58 | t | 8.7 |

| H-3 | 3.22 | t | 8.7 |

| Aromatic H | 6.80-6.90 | m | |

| Aromatic H | 7.10-7.20 | m |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |

| C-2 | 71.3 |

| C-3 | 29.7 |

| C-3a | 120.5 |

| C-4 | 124.9 |

| C-5 | 127.1 |

| C-6 | 120.8 |

| C-7 | 109.4 |

| C-7a | 159.9 |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Data compiled from multiple sources.[5][6][7][8]

1.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | Aromatic C-H stretch |

| ~2900 | Aliphatic C-H stretch |

| ~1600, 1480 | Aromatic C=C stretch |

| ~1220 | C-O-C stretch (aryl ether) |

1.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of 2,3-dihydrobenzofuran typically shows a prominent molecular ion peak (M⁺) at m/z = 120.

Synthesis of the this compound Core

The construction of the this compound skeleton has been a subject of extensive research, leading to a variety of synthetic strategies. These methods can be broadly categorized into intramolecular cyclization reactions and multicomponent reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a common and effective method for the synthesis of 2,3-dihydrobenzofurans. These reactions often involve the formation of a C-O or C-C bond to close the dihydrofuran ring.

2.1.1. Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran via Intramolecular Cyclization of 2-(2-Chloroethoxy)phenol

This protocol describes a classical approach to the synthesis of the unsubstituted 2,3-dihydrobenzofuran core.

Materials:

-

2-(2-Chloroethoxy)phenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(2-chloroethoxy)phenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-dihydrobenzofuran.

Transition Metal-Catalyzed Syntheses

Modern synthetic organic chemistry has seen the development of numerous transition metal-catalyzed methods for the construction of the this compound ring system. These methods often offer high efficiency, selectivity, and functional group tolerance.[9]

2.2.1. Experimental Protocol: Palladium-Catalyzed Intramolecular C-O Bond Formation

This protocol provides a general procedure for the synthesis of substituted 2,3-dihydrobenzofurans from o-allylphenols.

Materials:

-

o-Allylphenol derivative

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the o-allylphenol derivative (1.0 eq) in acetonitrile.

-

Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and Na₂CO₃ (2.0 eq) to the solution.

-

Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran derivative.

Biological and Pharmacological Significance

The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in a wide array of biologically active compounds.[10] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.

Anti-inflammatory Activity

Many this compound derivatives have been reported to possess potent anti-inflammatory properties.[11] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling cascade.[12]

3.1.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation.[15] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding for cytokines, chemokines, and COX-2.[16] Certain this compound derivatives have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

Caption: this compound inhibition of the NF-κB signaling pathway.

Anticancer Activity

The this compound scaffold is also a constituent of numerous compounds with demonstrated anticancer properties.[17] These derivatives can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.[18]

3.2.1. Modulation of the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[19] This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[20] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade apoptosis, contributing to tumor growth and resistance to therapy.[21] Some this compound derivatives have been found to downregulate the expression of anti-apoptotic Bcl-2 proteins, thereby sensitizing cancer cells to apoptotic stimuli.[12]

Caption: Modulation of the Bcl-2 pathway by this compound derivatives.

Experimental Workflow in Drug Discovery

The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial library synthesis to preclinical evaluation.

Caption: General workflow for this compound-based drug discovery.

Conclusion

The 2,3-dihydrobenzofuran core represents a versatile and valuable scaffold in medicinal chemistry and drug discovery. Its favorable physicochemical properties, coupled with the availability of diverse synthetic methodologies, have enabled the development of a wide range of biologically active molecules. The demonstrated efficacy of this compound derivatives as anti-inflammatory and anticancer agents, through the modulation of critical signaling pathways such as NF-κB and Bcl-2, underscores their therapeutic potential. Continued exploration of the chemical space around this privileged core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is poised to yield novel and effective therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the this compound scaffold in the pursuit of innovative medicines.

References

- 1. pnas.org [pnas.org]

- 2. 2,3-Dihydrobenzofuran 99 496-16-2 [sigmaaldrich.com]

- 3. This compound | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydrobenzofuran | 496-16-2 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF-kB pathway overview | Abcam [abcam.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Isolation of this compound derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bcl-2 - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 2,3-dihydrobenzofuran

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydrobenzofuran For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran, also known as coumaran, is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a dihydrofuran ring.[1][2] This scaffold is a key structural motif in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1][3][4] The inherent rigidity and defined spatial arrangement of substituents make the 2,3-dihydrobenzofuran core a privileged structure in medicinal chemistry.[1] Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[4][5][6] A thorough understanding of its physical and chemical properties is therefore essential for its application in research and drug development.

This guide provides a comprehensive overview of the core physical and chemical characteristics of 2,3-dihydrobenzofuran, detailed experimental protocols for property determination, and visualizations of its chemical logic and reactivity.

Core Physical and Chemical Properties

The fundamental properties of 2,3-dihydrobenzofuran (CAS Number: 496-16-2) are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₈O | [2][7][8] |

| Molecular Weight | 120.15 g/mol | [2][7][8] |

| Appearance | Light yellow, clear liquid | [7] |

| Melting Point | -21 °C to -21.5 °C | [7][8] |

| Boiling Point | 188-189 °C (at 760 mm Hg) | [2][7][8][9] |

| Density | 1.065 g/mL (at 25 °C) | [7][9] |

| Refractive Index (n20/D) | 1.549 | [9] |

| Flash Point | 67 °C (closed cup) | [7] |

| LogP (Octanol/Water) | 2.14 | [8] |

Solubility Profile

| Solvent | Solubility | Source |

| Water | Moderately soluble (cold) | [9] |

| Alcohol | Soluble / Freely soluble | [7][9] |

| Diethyl Ether | Freely soluble | [9] |

| Chloroform | Freely soluble | [9] |

| Carbon Disulfide | Soluble | [9] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of 2,3-dihydrobenzofuran. Key spectral data are available from various sources.

| Spectroscopic Technique | Availability / Key Features | Source |

| Mass Spectrometry (MS) | Data available, provides fragmentation patterns for structural elucidation. | [10][11][12] |

| Infrared Spectroscopy (IR) | Spectrum available, shows characteristic peaks for aromatic and ether functionalities. | [11] |

| Nuclear Magnetic Resonance (¹H NMR) | Data available, key for determining the proton environment and cis/trans isomerism in derivatives. | [10][13] |

| Nuclear Magnetic Resonance (¹³C NMR) | Data available, provides information on the carbon skeleton. | [10] |

Chemical Properties and Reactivity

The chemical reactivity of 2,3-dihydrobenzofuran is dictated by its fused ring system. The molecule presents two primary sites for chemical modification: the aromatic benzene ring and the saturated dihydrofuran ring.

Reactivity of the Aromatic Ring

The benzene portion of the molecule is susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.[14] The oxygen atom of the dihydrofuran ring influences the regioselectivity of these substitutions.

Reactivity of the Dihydrofuran Ring

The dihydrofuran moiety can be involved in various transformations. The C2 and C3 positions are key sites for functionalization. For instance, biotransformation using microorganisms like Pseudomonas putida can introduce hydroxyl groups.[15]

Role in Synthesis

2,3-dihydrobenzofuran is a valuable intermediate in organic synthesis.[16] It serves as a precursor for:

-

Transition Metal-Catalyzed Synthesis : The core can be assembled via various transition metal-catalyzed reactions, including those using palladium, rhodium, iridium, and copper.[3] These methods often involve intramolecular cyclizations.[3][17]

-

Cycloaddition Reactions : It can participate in dearomative (3+2) cycloaddition reactions to construct complex polycyclic frameworks, such as benzofuro[3,2-b]indol-3-one derivatives.[18]

-

Synthesis of Bioactive Molecules : It is a building block for synthesizing potent anti-inflammatory agents, inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), and other pharmaceutical agents.[5][19]

The following diagram illustrates the general reactivity of the 2,3-dihydrobenzofuran core.

Caption: General reactivity pathways of the 2,3-dihydrobenzofuran core.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of 2,3-dihydrobenzofuran. These protocols are based on standard organic chemistry laboratory techniques.[20][21]

Determination of Boiling Point via Simple Distillation

This method is used to determine the temperature at which the liquid-to-gas phase transition occurs at a given pressure and can also serve as a purification step.[20]

Apparatus:

-

Round-bottom flask (50 mL)

-

Heating mantle

-

Distillation head with thermometer adapter

-

Thermometer (-10 to 250 °C)

-

Condenser

-

Receiving flask

-

Boiling chips

-

Clamps and stands

Procedure:

-

Place approximately 20 mL of 2,3-dihydrobenzofuran and a few boiling chips into the round-bottom flask.

-

Assemble the simple distillation apparatus as shown in the diagram below, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[20]

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using the heating mantle.

-

Record the temperature when the first drop of distillate is collected in the receiving flask.

-

Continue distillation and record the temperature range over which the majority of the liquid distills. This range is the boiling point of the substance. For pure 2,3-dihydrobenzofuran, this should be stable around 188-189 °C.

-

Stop heating before the flask distills to dryness.

Caption: Workflow for determining boiling point via simple distillation.

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to its volume.

Apparatus:

-

Analytical balance

-

Pycnometer (or a small volumetric flask, e.g., 5 mL)

-

Thermometer

-

Water bath

Procedure:

-

Carefully clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

-

Fill the pycnometer with 2,3-dihydrobenzofuran, ensuring there are no air bubbles.

-

Place the filled pycnometer in a water bath set to a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and weigh it again (m₂).

-

Empty and clean the pycnometer, then fill it with deionized water and repeat steps 3-5 to get the weight of the pycnometer filled with water (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water (where ρ_water at 25 °C is approximately 0.99704 g/mL).

Determination of Solubility

This qualitative experiment determines the solubility of 2,3-dihydrobenzofuran in various solvents, which provides insight into its polarity.

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, hexane).

-

Add approximately 2 mL of each solvent to its respective test tube.

-

Add 2-3 drops (approx. 0.1 mL) of 2,3-dihydrobenzofuran to each test tube.

-

Gently shake or vortex each tube for 20-30 seconds.

-

Observe whether the sample dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble. Record the observations. For immiscible liquids, note whether 2,3-dihydrobenzofuran forms the upper or lower layer to infer its density relative to the solvent.

Synthetic Application: Logical Workflow

The synthesis of functionalized 2,3-dihydrobenzofurans often relies on intramolecular cyclization strategies. A common and effective approach is the palladium-catalyzed C-O bond formation.

The diagram below outlines the logical workflow for a typical intramolecular Heck reaction to synthesize a substituted 2,3-dihydrobenzofuran derivative.

Caption: Catalytic cycle for a Pd-catalyzed intramolecular cyclization.

Conclusion

2,3-Dihydrobenzofuran is a compound of significant interest due to its prevalence in bioactive molecules and its utility as a synthetic intermediate. Its physical properties are well-defined, making it a predictable component in chemical processes. The dual reactivity of its aromatic and heterocyclic rings offers a versatile platform for the synthesis of complex molecular architectures. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in chemical research and drug development, facilitating the effective and safe use of this important heterocyclic scaffold.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-ジヒドロベンゾフラン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2,3-Dihydrobenzofuran(496-16-2) MS spectrum [chemicalbook.com]

- 11. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 12. Benzofuran, 2,3-dihydro- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2,3-二氢苯并呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. 2,3-Dihydrobenzofuran | 496-16-2 [chemicalbook.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. amherst.edu [amherst.edu]

The Dihydrobenzofuran Scaffold: A Privileged Core in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran motif is a prominent heterocyclic scaffold frequently encountered in a diverse array of natural products.[1] This core structure, consisting of a benzene ring fused to a dihydrofuran ring, serves as a versatile template for a wide range of biological activities, making it a focal point for drug discovery and development.[1] Natural products featuring this scaffold are primarily found in plants and fungi and are classified into various chemical classes, including neolignans, flavonoids, and coumarins. Their reported biological activities are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of the dihydrobenzofuran scaffold in natural products, including its biosynthesis, isolation, biological activities, and modulation of key signaling pathways.

Biosynthesis of the this compound Scaffold

The biosynthesis of the this compound core in many natural products, particularly neolignans, is believed to occur through the oxidative coupling of two phenylpropanoid units.[1][2][3] This process is initiated from precursors derived from the shikimate pathway. A key step involves the enzymatic dimerization of phenylpropanoid monomers, such as ferulic acid, catalyzed by peroxidases.[3] This reaction generates a this compound neolignan structure.[3]

Below is a generalized workflow illustrating the proposed biosynthetic pathway leading to the this compound core.

Biological Activities of this compound-Containing Natural Products

Natural products possessing the this compound scaffold exhibit a remarkable spectrum of biological activities. The following tables summarize the reported anticancer, anti-inflammatory, and antimicrobial activities of selected this compound derivatives, presenting their inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC) to facilitate comparison.

Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Fluorinated this compound 1 | HCT116 | Colorectal Carcinoma | 19.5 | [4] |

| Fluorinated this compound 2 | HCT116 | Colorectal Carcinoma | 24.8 | [4] |

| Benzofuran derivative 12 | SiHa | Cervical Cancer | 1.10 | [5] |

| Benzofuran derivative 12 | HeLa | Cervical Cancer | 1.06 | [5] |

| Benzofuran-based oxadiazole 14c | HCT116 | Colon Cancer | 3.27 | [5] |

| Naturally isolated 55a | NCI-H460 | Lung Cancer | 53.24 | [5] |

| Naturally isolated 55a | CAL-27 | Oral Cancer | 48.52 | [5] |

| Benzofuran derivative 32a | HePG2 | Liver Cancer | 8.49 | [5] |

| Benzofuran derivative 32a | HeLa | Cervical Cancer | 6.55 | [5] |

| Benzofuran derivative 32a | MCF-7 | Breast Cancer | 4.0 | [5] |

| Benzofuran derivative 33d | A-375 | Melanoma | 4.15 | [5] |

| Benzofuran derivative 33d | MCF-7 | Breast Cancer | 3.22 | [5] |

| Benzofuran derivative 33d | A-549 | Lung Cancer | 2.74 | [5] |

| Benzofuran derivative 33d | HT-29 | Colon Cancer | 7.29 | [5] |

| Benzofuran derivative 33d | H-460 | Lung Cancer | 3.81 | [5] |

| Benzofuran-based hydrazide 21 | HeLa | Cervical Cancer | 0.082 | [5] |

| This compound neolignan 2b | Breast Cancer Cell Lines | Breast Cancer | <0.01 | [6] |

| This compound neolignan 2b | Average of 60 cell lines | Various Cancers | 0.3 | [6] |

Anti-inflammatory Activity

| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Reference |

| Fluorinated this compound 2 | PGE₂ production | 1.92 | [4] |

| Fluorinated this compound 3 | PGE₂ production | 1.48 | [4] |

| Fluorinated this compound 3 | COX-1 activity | 7.9 | [4] |

| Fluorinated this compound 5 | COX-2 activity | 28.1 | [4] |

| Fluorinated this compound 6 | COX-1 activity | 5.0 | [4] |

| Fluorinated this compound 6 | COX-2 activity | 13.0 | [4] |

| Benzofuran derivative 1 | NO production | 17.31 | [7] |

| Benzofuran derivative 3 | NO production | 16.5 | [7] |

| Benzofuran derivative 2 | NO production | 31.5 | [7] |

| Benzofuran derivative 4 | NO production | 42.8 | [7] |

| Benzofuran-piperazine hybrid 5d | NO production | 52.23 | [8] |

Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [7] |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [7] |

| Benzofuran derivative 1 | Escherichia coli | 25 | [7] |

| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [7] |

| Benzofuran derivative 6 | Penicillium italicum | 12.5 | [7] |

| Benzofuran derivative 6 | Colletotrichum musae | 12.5 | [7] |

| Biphenyl derivative 6i | MRSA | 6.25 | [9] |

| Biphenyl derivative 6m | MRSA | 3.13 | [9] |

| Biphenyl derivative 6m | MREf | 6.25 | [9] |

| Benzofuran derivative 7 | Gram-positive & Gram-negative bacteria | 500-1000 | [10] |

| Benzofuran derivative 15, 16 | Various bacterial strains | 0.78-3.12 | [10] |

| Benzofuran derivative 8e | Various bacterial strains | 32-125 | [11] |

| Benzofuran derivative 9, 10, 11b-d | Various microbial strains | 2.50-20 | [12] |

Modulation of Key Signaling Pathways

The diverse biological activities of this compound-containing natural products are often attributed to their ability to modulate critical intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[13] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. Several benzofuran and this compound derivatives have been shown to inhibit the NF-κB signaling pathway.[14] The mechanism of inhibition can occur at different levels of the cascade, for instance, by preventing the degradation of the inhibitory IκBα protein or by directly interfering with the DNA-binding activity of NF-κB.[15]

The following diagram illustrates the canonical NF-κB signaling pathway and potential points of inhibition by this compound derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[16] Its aberrant activation is a common feature in many human cancers.[16] Natural products, including those with a benzofuran core, have been identified as inhibitors of this pathway.[17][18] Inhibition can occur through various mechanisms, such as direct inhibition of PI3K or Akt kinase activity, or by modulating upstream or downstream components of the pathway.

The diagram below outlines the PI3K/Akt signaling cascade and indicates potential targets for this compound-based inhibitors.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound-containing natural products.

Isolation of this compound Derivatives by Column Chromatography

The following is a general protocol for the isolation of this compound derivatives from a plant extract using silica gel column chromatography.

1. Preparation of the Plant Extract:

-

Air-dry the plant material (e.g., leaves, stems, or roots) at room temperature and grind it into a fine powder.

-

Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Packing the Column:

-

Select a glass column of appropriate size based on the amount of crude extract to be fractionated.

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

-

Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle and pack uniformly.

-

Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

3. Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

-

Alternatively, for extracts that are not fully soluble, use a dry loading method by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

4. Elution:

-

Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be:

-

100% Hexane

-

95:5 Hexane:Ethyl Acetate

-

90:10 Hexane:Ethyl Acetate

-

...

-

100% Ethyl Acetate

-

95:5 Ethyl Acetate:Methanol

-

-

Collect the eluate in fractions of equal volume.

5. Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and developing it in a suitable solvent system.

-

Visualize the spots under UV light or by using a staining reagent.

-

Combine the fractions that show a similar TLC profile.

-

Concentrate the combined fractions to yield the purified compounds.

The following diagram illustrates the general workflow for the isolation of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Enzymatic synthesis of a this compound neolignan by oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Mechanisms of System Control of NF-κB Signaling by IκBα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds [mdpi.com]

- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dihydrobenzofuran Synthesis Methodologies

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing the dihydrobenzofuran framework, with a focus on transition-metal-catalyzed reactions, organocatalytic methods, and other significant cyclization strategies. Detailed experimental protocols for key reactions are provided, along with quantitative data to facilitate comparison and application in a research setting.

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis offers powerful and versatile tools for the synthesis of dihydrobenzofurans, enabling the formation of carbon-carbon and carbon-oxygen bonds with high efficiency and selectivity. Key metals in this domain include rhodium, palladium, nickel, iridium, and copper.

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysis has emerged as a robust strategy for this compound synthesis, primarily through C-H activation and subsequent [3+2] annulation reactions. This approach allows for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical route to the desired heterocycles.

A notable example involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent carbooxygenation with 1,3-dienes.[1] This redox-neutral process demonstrates good functional group compatibility and chemoselectivity.

Logical Relationship of Rh(III)-Catalyzed [3+2] Annulation:

Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in this compound synthesis is well-established. A highly enantioselective method involves a tandem Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes.[2][3][4] This reaction, often employing specialized phosphine ligands such as TY-Phos, allows for the construction of chiral dihydrobenzofurans with excellent regio- and enantiocontrol.[2]

Experimental Workflow for Pd-Catalyzed Asymmetric Heteroannulation:

Quantitative Data for Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

| Entry | o-Bromophenol Substrate | 1,3-Diene Substrate | Yield (%) | ee (%) |

| 1 | 2-Bromophenol | (E)-1-Phenyl-1,3-butadiene | 85 | 95 |

| 2 | 2-Bromo-4-methylphenol | (E)-1-Phenyl-1,3-butadiene | 88 | 96 |

| 3 | 2-Bromo-4-fluorophenol | (E)-1-(p-Tolyl)-1,3-butadiene | 92 | 94 |

| 4 | 2-Bromophenol | 1,3-Cyclohexadiene | 75 | 92 |

Detailed Experimental Protocol: Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction [2]

In an oven-dried 25 mL Schlenk tube equipped with a stir bar, Pd₂(dba)₃•CHCl₃ (5 mol%), TY-Phos (20 mol%), PhONa (2 equiv.), substituted ortho-bromophenol (0.1 mmol), and 1,3-diene (3 equiv.) are added. The flask is evacuated and refilled with nitrogen. Then, 2 mL of DCM is added to the tube under a nitrogen atmosphere, and the mixture is stirred at 40°C for 48-72 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.

Nickel-Catalyzed Asymmetric Reductive Aryl-Allylation

Nickel catalysis provides a cost-effective and efficient alternative to palladium for certain transformations. A notable application is the asymmetric reductive aryl-allylation of aryl iodide-tethered unactivated alkenes.[5][6][7] This method allows for the synthesis of chiral dihydrobenzofurans containing a homoallyl-substituted quaternary stereocenter with high optical purity.[6][7]

Proposed Mechanism for Ni-Catalyzed Reductive Aryl-Allylation:

Quantitative Data for Nickel-Catalyzed Asymmetric Reductive Aryl-Allylation

| Entry | Aryl Iodide Substrate | Allyl Carbonate Substrate | Yield (%) | ee (%) |

| 1 | 2-(2-Iodophenoxy)-2-methylprop-1-ene | Cinnamyl methyl carbonate | 85 | 96 |

| 2 | 2-(2-Iodo-4-methylphenoxy)-2-methylprop-1-ene | Cinnamyl methyl carbonate | 82 | 95 |

| 3 | 2-(2-Iodophenoxy)-2-phenylprop-1-ene | Allyl methyl carbonate | 78 | 92 |

| 4 | 2-(2-Iodophenoxy)-2-methylprop-1-ene | (E)-But-2-en-1-yl methyl carbonate | 88 | 97 |

Detailed Experimental Protocol: Nickel-Catalyzed Asymmetric Reductive Aryl-Allylation [5]

To a solution of the aryl iodide-tethered alkene (1.0 equiv) in DMA (0.1 M) is added the allylic carbonate (1.5 equiv), a nickel precatalyst (10 mol%), a chiral ligand (15 mol%), and zinc powder (3 equiv). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Iridium-Catalyzed Intramolecular Hydroarylation

Iridium catalysis has proven effective for the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, yielding chiral 3-substituted dihydrobenzofurans.[8][9][10][11][12][13] This reaction proceeds via C-H activation, directed by the ketone's carbonyl group.[8][11]

Quantitative Data for Iridium-Catalyzed Intramolecular Hydroarylation

| Entry | Substrate | Chiral Ligand | Yield (%) | ee (%) |

| 1 | 1-(3-(Allyloxy)phenyl)ethan-1-one | (R)-BINAP | 67 | 64 |

| 2 | 1-(3-(Cinnamyloxy)phenyl)ethan-1-one | (R)-SEGPHOS | 88 | 73 |

| 3 | 1-(3-(Allyloxy)phenyl)propan-1-one | (R)-DIFLUORPHOS | 92 | 84 |

| 4 | 2-Allyloxy-benzophenone | (S,S)-QuinoxP* | 95 | 97 |

Detailed Experimental Protocol: Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation [8]

A mixture of [IrCl(cod)]₂ (3 mol%), a chiral bisphosphine ligand (6 mol%), and NaBArF (12 mol%) in toluene is stirred at room temperature for 30 minutes. The m-allyloxyphenyl ketone (1.0 equiv) is then added, and the reaction mixture is heated at 80 °C for 13 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the corresponding chiral 3-substituted 2,3-dihydrobenzofuran.

Copper-Catalyzed [3+2] Cycloaddition

Copper catalysis provides an efficient route to 2-aryl-2,3-dihydrobenzofuran scaffolds through a [3+2] cycloaddition reaction between quinone esters and styrene derivatives.[14][15][16] This methodology often exhibits excellent enantioselectivities and high yields.[14]

Quantitative Data for Copper-Catalyzed [3+2] Cycloaddition

| Entry | Quinone Ester Substrate | Styrene Substrate | Yield (%) | ee (%) |

| 1 | Methyl 2,5-dioxocyclohexa-1,3-diene-1-carboxylate | Styrene | 96 | 99 |

| 2 | Methyl 2,5-dioxocyclohexa-1,3-diene-1-carboxylate | 4-Methylstyrene | 94 | 98 |

| 3 | Ethyl 2,5-dioxocyclohexa-1,3-diene-1-carboxylate | 4-Chlorostyrene | 91 | 97 |

| 4 | Methyl 2,5-dioxocyclohexa-1,3-diene-1-carboxylate | 2-Vinylnaphthalene | 88 | 99 |

Detailed Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition [14]

In a dried reaction tube, Cu(OTf)₂ (10 mol%) and a chiral SPDO ligand (11 mol%) are dissolved in CH₂Cl₂ and stirred at room temperature for 1 hour. The quinone ester (0.1 mmol) and the styrene derivative (0.12 mmol) are then added. The reaction mixture is stirred at the specified temperature until the quinone ester is completely consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydrobenzofuran.

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of dihydrobenzofurans. These methods often rely on the use of small organic molecules, such as chiral amines and thioureas, to catalyze reactions with high enantioselectivity.

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is a key organocatalytic strategy for the synthesis of dihydrobenzofurans. Primary amine-thiourea catalysts have been successfully employed to promote the enantioselective synthesis of trans-dihydrobenzofurans.[9]

General Workflow for Organocatalytic Intramolecular Oxa-Michael Addition:

Quantitative Data for Organocatalytic Intramolecular Oxa-Michael Addition

| Entry | Substrate | Catalyst | Yield (%) | ee (%) | trans/cis ratio |

| 1 | (E)-2-(2-Hydroxybenzylidene)malononitrile | (R,R)-DPEN-thiourea | 95 | 99 | 96:4 |

| 2 | (E)-Ethyl 2-cyano-3-(2-hydroxyphenyl)acrylate | (R,R)-DPEN-thiourea | 92 | 97 | 95:5 |

| 3 | (E)-3-(2-Hydroxy-5-methylbenzylidene)pentane-2,4-dione | (R,R)-DPEN-thiourea | 88 | 94 | 92:8 |

Detailed Experimental Protocol: Organocatalytic Intramolecular Oxa-Michael Addition [9]

To a solution of the α,β-unsaturated compound (0.1 mmol) in toluene (1.0 mL) is added the chiral primary amine-thiourea catalyst (10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the trans-dihydrobenzofuran product.

Other Notable Methodologies

Photochemical Gold-Mediated Atom Transfer Radical Addition (ATRA) and Cyclization

A modern and mild approach to this compound synthesis involves a photochemical gold-mediated atom transfer radical addition (ATRA) followed by a cyclization cascade.[10][17] This method utilizes a dimeric gold catalyst and light to initiate the reaction, allowing for the direct functionalization of ortho-allylphenols.[10]

Quantitative Data for Photochemical Gold-Mediated Synthesis

| Entry | ortho-Allylphenol Substrate | Haloalkane | Yield (%) |

| 1 | 2-Allylphenol | Bromoacetonitrile | 96 |

| 2 | 2-Allyl-4-methylphenol | Bromoacetonitrile | 92 |

| 3 | 2-Allyl-4-methoxyphenol | Ethyl bromoacetate | 88 |

| 4 | 2-(But-3-en-1-yl)phenol | Bromoacetonitrile | 85 |

Detailed Experimental Protocol: Photochemical Gold-Mediated ATRA-Cyclization [10]

In a quartz reaction vessel, the ortho-allylphenol (1.0 equiv), the haloalkane (1.5 equiv), and the dimeric gold catalyst [Au₂(μ-dppm)₂Cl₂] (1 mol%) are dissolved in a suitable solvent (e.g., acetonitrile). The solution is degassed and then irradiated with a suitable light source (e.g., 365 nm LED) at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Conclusion

The synthesis of dihydrobenzofurans is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. Transition-metal catalysis, particularly with rhodium, palladium, nickel, and iridium, offers highly efficient and stereoselective routes. Organocatalysis provides a valuable metal-free alternative, while photochemical methods are emerging as a mild and sustainable approach. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide provides a foundational understanding of the key methodologies and the practical details necessary for their successful implementation in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium/TY-Phos-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium/TY-Phos-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Nickel-catalyzed asymmetric reductive aryl-allylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nickel-catalyzed asymmetric reductive aryl-allylation of unactivated alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 9. Enantioselective synthesis of trans-dihydrobenzofurans via primary amine-thiourea organocatalyzed intramolecular Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Enantioselective Synthesis of 2,3,3a,8a-Tetrahydrofuro[2,3- b]benzofuran Scaffolds Enabled by Cu(II)/SPDO-Catalyzed [3+2] Cycloaddition of 2,3-Dihydrofuran and Quinone Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Item - Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction - figshare - Figshare [figshare.com]

Spectroscopic Characterization of 2,3-Dihydrobenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of 2,3-dihydrobenzofuran (also known as coumaran). The information presented herein is intended to assist researchers in the unambiguous identification and structural elucidation of this important heterocyclic compound, which serves as a core scaffold in numerous biologically active molecules and pharmaceuticals.

Spectroscopic Data

The structural confirmation of 2,3-dihydrobenzofuran relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these methods are summarized in the tables below.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The expected chemical shifts and coupling constants for the protons of 2,3-dihydrobenzofuran are presented in Table 1.

Table 1: ¹H NMR Spectroscopic Data for 2,3-Dihydrobenzofuran

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.6 | Triplet | ~8.5 |

| H-3 | ~3.2 | Triplet | ~8.5 |

| H-4 | ~7.15 | Triplet | ~7.7 |

| H-5 | ~6.85 | Triplet | ~7.4 |

| H-6 | ~7.10 | Triplet | ~7.8 |

| H-7 | ~6.78 | Doublet | ~8.1 |

Note: The chemical shifts for the aromatic protons can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The characteristic chemical shifts for the carbon atoms of 2,3-dihydrobenzofuran are detailed in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for 2,3-Dihydrobenzofuran

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~71.5 |

| C-3 | ~29.7 |

| C-3a | ~127.5 |

| C-4 | ~125.0 |

| C-5 | ~120.6 |

| C-6 | ~128.8 |

| C-7 | ~109.5 |

| C-7a | ~159.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key IR absorption bands for 2,3-dihydrobenzofuran are listed in Table 3.[1]

Table 3: Key Infrared (IR) Absorption Bands for 2,3-Dihydrobenzofuran

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3020 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Medium | Aliphatic C-H stretch |

| ~1590, 1480, 1460 | Strong | Aromatic C=C bending |

| ~1225 | Strong | Aryl-O stretch (asymmetric) |

| ~1020 | Strong | Aryl-O stretch (symmetric) |

| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for 2,3-dihydrobenzofuran, obtained by electron ionization (EI), are presented in Table 4.[2]

Table 4: Mass Spectrometry Data (Electron Ionization) for 2,3-Dihydrobenzofuran

| m/z | Relative Intensity (%) | Assignment |

| 120 | 100 | Molecular ion [M]⁺ |

| 119 | 40 | [M-H]⁺ |

| 91 | 65 | [C₇H₇]⁺ (tropylium ion) |

| 65 | 15 | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified 2,3-dihydrobenzofuran in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, filter the solution to remove any particulate matter.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration).

-

Relaxation delay: 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals.

-

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Number of scans: 512-2048 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Acquisition time: 1-2 seconds.

-

Spectral width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).

-

-

Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak.

-

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one drop of neat 2,3-dihydrobenzofuran liquid between two clean, dry salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

Data Acquisition (FT-IR):

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the prepared sample in the sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of 2,3-dihydrobenzofuran in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - GC-MS):

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Injector temperature: 250 °C.

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier gas: Helium.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization mode: Electron Ionization (EI).

-

Ionization energy: 70 eV.

-

Mass range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).

-

-

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The compound will be separated by the GC column and then enter the mass spectrometer to be ionized and detected.

-

Workflow for Spectroscopic Characterization

The logical flow for the characterization of 2,3-dihydrobenzofuran using the described spectroscopic techniques is illustrated in the following diagram.

Caption: Workflow for the spectroscopic characterization of 2,3-dihydrobenzofuran.

References

Dihydrobenzofuran: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran motif, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile template for the design of novel therapeutic agents with a wide spectrum of biological activities. This guide offers a comprehensive overview of the dihydrobenzofuran core, including its synthesis, diverse pharmacological applications, and the molecular pathways it modulates.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound scaffold is a recurring motif in a multitude of natural products and synthetic compounds that exhibit significant biological effects.[1][2] Its unique structural and electronic properties allow for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This versatility has led to the discovery of this compound derivatives with potent anti-cancer, anti-inflammatory, and neuroprotective properties, among others.

Synthesis of the this compound Scaffold

The construction of the this compound nucleus can be achieved through various synthetic strategies. Transition metal-catalyzed reactions, in particular, have proven to be highly efficient for this purpose.

Palladium-Catalyzed Intramolecular O-Arylation

One of the most common and robust methods for the synthesis of 2,3-dihydrobenzofurans is the palladium-catalyzed intramolecular O-arylation of a suitably substituted phenol. This approach offers a high degree of functional group tolerance and stereocontrol.

Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydrobenzofuran-3-carboxylate

This protocol describes a general procedure for the synthesis of a 2-aryl-2,3-dihydrobenzofuran-3-carboxylate derivative, a common intermediate for further functionalization.

Materials:

-

Substituted 2-(1-aryl-2-propen-1-yl)phenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-(1-aryl-2-propen-1-yl)phenol (1.0 mmol, 1.0 equiv).

-

Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and PPh₃ (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (10 mL) and Et₃N (2.0 mmol, 2.0 equiv).

-

Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-2,3-dihydrobenzofuran-3-carboxylate.

Pharmacological Applications and Biological Activity

This compound derivatives have been extensively investigated for a wide range of therapeutic applications. The following sections highlight their activity in key disease areas, supported by quantitative data.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[3][4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[3]

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

| Compound Class | Derivative | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Fluorinated Dihydrobenzofurans | Compound 1 | HCT116 | Colorectal Carcinoma | 19.5 | [3] |

| Compound 2 | HCT116 | Colorectal Carcinoma | 24.8 | [3] | |

| 3-Amidobenzofurans | Compound 28g | MDA-MB-231 | Breast Cancer | 3.01 | [4] |

| HCT-116 | Colon Cancer | 5.20 | [4] | ||

| HT-29 | Colon Cancer | 9.13 | [4] | ||

| Halogenated Derivatives | Compound 1 | HL60 | Leukemia | 0.1 | [5] |

| K562 | Leukemia | 5 | [5] | ||

| Neolignans | 7R,8S-balanophonin | HT-1080 | Fibrosarcoma | 35.62 | [5] |

| Benzofuran-piperazine hybrids | Compound 11a | A549 | Lung Cancer | 0.12 | [5] |

| SGC7901 | Gastric Cancer | 2.75 | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a multitude of diseases, including cancer and neurodegenerative disorders. This compound derivatives have shown promising anti-inflammatory effects by targeting key mediators of the inflammatory response.[6][7]

Table 2: Anti-inflammatory Activity of Fluorinated this compound Derivatives

| Inflammatory Mediator | Compound | IC₅₀ (µM) | Reference |

| Interleukin-6 (IL-6) | 2 | 1.2 | [6][7] |

| 3 | 9.04 | [6][7] | |

| Chemokine (C-C) Ligand 2 (CCL2) | 2 | 1.5 | [6][7] |

| 3 | 19.3 | [6][7] | |

| Nitric Oxide (NO) | 2 | 2.4 | [6][7] |

| 3 | 5.2 | [6][7] | |

| Prostaglandin E₂ (PGE₂) | 2 | 1.1 | [6][7] |

| 3 | 20.5 | [6][7] |

Modulation of Key Signaling Pathways

The therapeutic effects of this compound derivatives are underpinned by their ability to modulate specific intracellular signaling pathways. This section details their impact on apoptosis and the NF-κB signaling cascade.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many this compound-based anticancer agents exert their effects by triggering the apoptotic cascade. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria, activation of caspases, and subsequent cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP).[6]

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain this compound derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.[9][10]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a variety of in vitro assays are employed. The following protocols provide detailed methodologies for two key experiments.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Western Blot Analysis for Apoptosis and NF-κB Pathway Proteins

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This protocol is designed to analyze key proteins in the apoptosis (Bcl-2, cleaved PARP) and NF-κB (p65, phospho-IκBα) pathways.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-cleaved PARP, anti-p65, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer, quantify the protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Clinical Significance and Future Perspectives

The therapeutic potential of the this compound scaffold is underscored by the presence of this motif in several clinically approved drugs and compounds in various stages of clinical development. For instance, derivatives of benzofuran, a closely related scaffold, are found in drugs such as the antiarrhythmic amiodarone and the antidepressant vilazodone.[4][11] While specific FDA-approved drugs with a this compound core are less common, the extensive preclinical data on their efficacy, particularly in oncology and inflammatory diseases, suggests a promising future for this privileged structure.